1,4-Bis(trifluoromethyl)benzene-13C6

Catalog No.
S766249
CAS No.
286013-13-6
M.F
C8H4F6
M. Wt
220.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis(trifluoromethyl)benzene-13C6

CAS Number

286013-13-6

Product Name

1,4-Bis(trifluoromethyl)benzene-13C6

IUPAC Name

1,4-bis(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene

Molecular Formula

C8H4F6

Molecular Weight

220.06 g/mol

InChI

InChI=1S/C8H4F6/c9-7(10,11)5-1-2-6(4-3-5)8(12,13)14/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

PDCBZHHORLHNCZ-IDEBNGHGSA-N

SMILES

C1=CC(=CC=C1C(F)(F)F)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)C(F)(F)F

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C(F)(F)F)C(F)(F)F

Isotopically labeled building block for organic synthesis:

1,4-Bis(trifluoromethyl)benzene-13C6 (BTB-13C6) is a valuable isotopically labeled compound used in organic synthesis. The key feature of BTB-13C6 is the enrichment of all six carbon atoms in the aromatic ring with the stable isotope $^{13}$C. This enrichment allows researchers to track the fate and behavior of the aromatic ring in complex molecules through a technique called $^{13}$C nuclear magnetic resonance (NMR) spectroscopy [].

NMR spectroscopy is a powerful tool for identifying and characterizing organic molecules. By measuring the response of different atomic nuclei to an applied magnetic field, NMR can reveal the structure and environment of atoms within a molecule. $^{13}$C NMR is particularly useful for studying carbon-containing molecules like BTB-13C6. The enrichment with $^{13}$C in BTB-13C6 provides a strong and distinct signal in the NMR spectrum, allowing researchers to easily follow the aromatic ring throughout a synthetic process [].

Here are some examples of how BTB-13C6 can be used in scientific research:

  • Synthesis of isotopically labeled pharmaceuticals: BTB-13C6 can be incorporated into the structure of drug candidates, enabling researchers to study their metabolism and distribution within the body using $^{13}$C NMR.
  • Mechanistic studies in organic chemistry: By incorporating BTB-13C6 into reaction starting materials, scientists can gain insights into reaction mechanisms by tracking the fate of the aromatic ring through NMR analysis [].
  • Development of new materials: BTB-13C6 can be used as a building block for the synthesis of isotopically labeled polymers and other functional materials, allowing researchers to study their properties and interactions using NMR techniques [].

1,4-Bis(trifluoromethyl)benzene-13C6 is an isotopically labeled derivative of 1,4-bis(trifluoromethyl)benzene. Its molecular formula is C8H4F6 with a molecular weight of approximately 220.06 g/mol . The compound features two trifluoromethyl groups attached to a benzene ring at the para position, making it a member of the fluorinated aromatic hydrocarbons. The presence of the trifluoromethyl groups imparts distinctive electronic properties, enhancing its reactivity and stability in various chemical environments .

Typical of aromatic compounds. Key reactions include:

  • Electrophilic Substitution: The electron-withdrawing nature of the trifluoromethyl groups makes the benzene ring less nucleophilic but can facilitate electrophilic substitutions under specific conditions.
  • Hydrogen/Metal Exchange: This compound can undergo hydrogen/metal exchange reactions, which are significant in synthetic organic chemistry for introducing functional groups .
  • Thermally Activated Delayed Fluorescence: It has been utilized in designing emitters for thermally activated delayed fluorescence systems due to its unique charge-transfer properties .

The synthesis of 1,4-bis(trifluoromethyl)benzene-13C6 typically involves:

  • Fluorination Reactions: Using fluorinating agents such as trifluoromethyl iodide or other fluorine sources in the presence of catalysts to introduce trifluoromethyl groups onto a benzene ring.
  • Isotopic Labeling: The introduction of carbon-13 isotopes can be achieved during the synthesis process by utilizing labeled precursors or through specific reactions that incorporate carbon-13 into the final product .

1,4-Bis(trifluoromethyl)benzene-13C6 has several notable applications:

  • Material Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its ability to participate in charge transfer processes .
  • Chemical Research: As a model compound for studying reaction mechanisms involving fluorinated aromatic systems.
  • NMR Studies: The carbon-13 labeling allows for detailed NMR studies, aiding in structural elucidation and dynamics of complex systems.

Studies on interaction mechanisms involving 1,4-bis(trifluoromethyl)benzene-13C6 reveal that:

  • It can form weak van der Waals interactions with other molecules due to the presence of fluorine atoms.
  • Its unique electronic properties enable it to act as an acceptor in donor–acceptor systems for fluorescence applications .

Several compounds share structural similarities with 1,4-bis(trifluoromethyl)benzene-13C6. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
1,4-Bis(trichloromethyl)benzeneChlorine instead of fluorineGenerally more reactive than fluorinated analogs
1,4-Bis(phenyl)benzeneTwo phenyl groupsLacks electron-withdrawing effects from CF3 groups
1,4-Di(tert-butyl)benzeneBulky tert-butyl groupsEnhances steric hindrance but lacks halogen effects

Uniqueness

The uniqueness of 1,4-bis(trifluoromethyl)benzene-13C6 lies in its combination of trifluoromethyl substituents and isotopic labeling. This combination not only alters its physical and chemical properties but also enhances its utility in advanced material science applications compared to similar compounds.

XLogP3

3.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

1,4-Bis(trifluoromethyl)(~13~C_6_)benzene

Dates

Modify: 2024-04-14

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